[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol typically involves esterification reactions. One common method is the reaction of octadecanoic acid with a suitable alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality ester products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but typically include substituted esters or alcohols.
Scientific Research Applications
[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in the study of lipid metabolism and the role of esters in biological systems.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of [S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing octadecanoic acid and other metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and energy metabolism.
Comparison with Similar Compounds
[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol can be compared with other similar compounds, such as:
Glyceryl monostearate: Similar in structure but with different functional groups.
Stearic acid esters: Similar in terms of the octadecanoic acid component but with different alcohol components.
Triglycerides: Similar in terms of ester functional groups but with three fatty acid chains instead of two.
Properties
CAS No. |
18289-92-4 |
---|---|
Molecular Formula |
C58H90O5 |
Molecular Weight |
867.353 |
IUPAC Name |
[(2S)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate |
InChI |
InChI=1S/C58H90O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40-48-56(59)61-50-55(63-57(60)49-41-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-62-58(52-42-34-31-35-43-52,53-44-36-32-37-45-53)54-46-38-33-39-47-54/h31-39,42-47,55H,3-30,40-41,48-51H2,1-2H3/t55-/m1/s1 |
InChI Key |
PXQDBAUPWCFUDF-KZRJWCEASA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CCCCCCCCCCCCCCCCC |
Synonyms |
[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol |
Origin of Product |
United States |
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